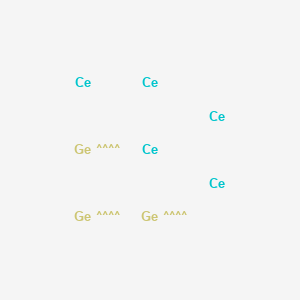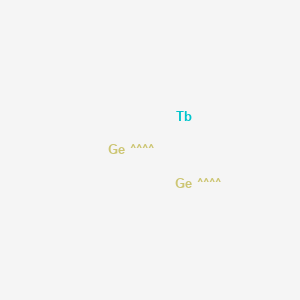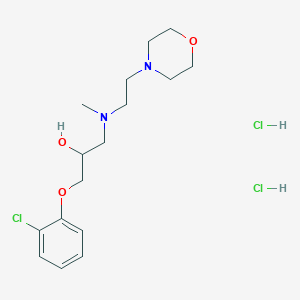
Platinum--zirconium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–zirconium (1/1) is an intermetallic compound formed by the combination of platinum and zirconium in a 1:1 atomic ratio. This compound is known for its unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These characteristics make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of platinum–zirconium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental platinum and zirconium at elevated temperatures. The reaction is carried out in a controlled atmosphere to prevent oxidation and contamination. The elements are mixed in stoichiometric amounts and heated to temperatures above 1000°C until the desired intermetallic compound is formed .
Industrial Production Methods
In industrial settings, the production of platinum–zirconium (1/1) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The molten mixture is then rapidly cooled to form the intermetallic compound. Additionally, powder metallurgy techniques can be employed, where powdered platinum and zirconium are mixed, compacted, and sintered at high temperatures .
化学反应分析
Types of Reactions
Platinum–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and platinum oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Platinum–zirconium (1/1) can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Often requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves reacting the compound with another metal in a molten state or in a suitable solvent.
Major Products Formed
Oxidation: Zirconium oxide (ZrO₂) and platinum oxide (PtO₂).
Reduction: Elemental platinum and zirconium.
Substitution: New intermetallic compounds depending on the substituting metal.
科学研究应用
Platinum–zirconium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high catalytic activity.
Biology: Investigated for potential use in biomedical devices and implants due to its biocompatibility and corrosion resistance.
Medicine: Explored for use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in high-temperature applications, such as in aerospace and automotive industries, due to its thermal stability and resistance to oxidation
作用机制
The mechanism by which platinum–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, its biocompatibility and resistance to corrosion make it suitable for long-term implantation without adverse reactions. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biomedical interactions .
相似化合物的比较
Similar Compounds
Platinum–palladium (1/1): Similar catalytic properties but different oxidation resistance.
Zirconium–nickel (1/1): Comparable thermal stability but different mechanical properties.
Platinum–rhodium (1/1): Similar high-temperature applications but different cost and availability
Uniqueness
Platinum–zirconium (1/1) stands out due to its unique combination of high melting point, excellent corrosion resistance, and significant catalytic activity. These properties make it particularly valuable in applications requiring durability and efficiency under extreme conditions .
属性
CAS 编号 |
12166-03-9 |
|---|---|
分子式 |
PtZr |
分子量 |
286.31 g/mol |
IUPAC 名称 |
platinum;zirconium |
InChI |
InChI=1S/Pt.Zr |
InChI 键 |
UQWLEJDCBWVKSN-UHFFFAOYSA-N |
规范 SMILES |
[Zr].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


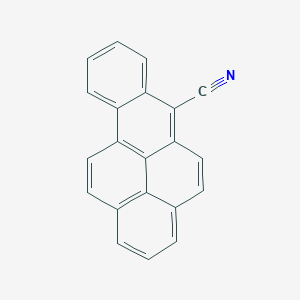
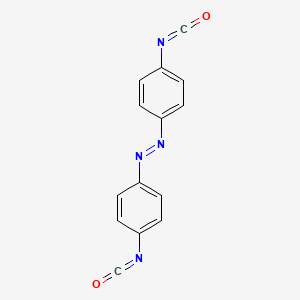
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
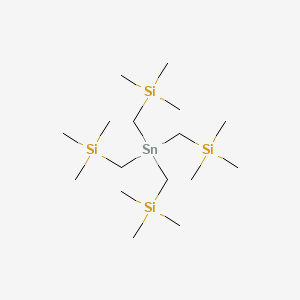
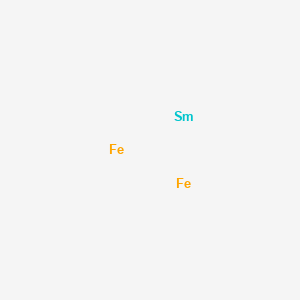


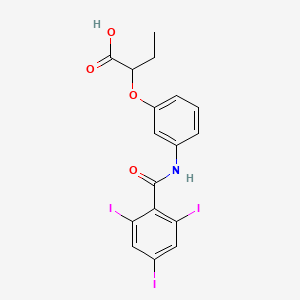
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
